molecular formula C₅₂H₇₀O₃₅ B1140575 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate CAS No. 852311-55-8

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate

Cat. No.: B1140575
CAS No.: 852311-55-8
M. Wt: 1255.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The synthesis of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves multiple steps, typically starting with the selective acetylation of maltotriose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve large-scale acetylation reactors and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate has broad applications in various fields:

Mechanism of Action

The mechanism of action of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves its interaction with glycan-binding proteins and enzymes. It can inhibit or modulate the activity of these proteins, affecting glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism .

Comparison with Similar Compounds

Similar compounds to 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate include other maltodextrin derivatives such as:

Properties

IUPAC Name

[(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVLKKJDWODWQH-FCFXXJCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@H](O1)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)CO[C@@H]4[C@H]([C@H]([C@@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H70O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.